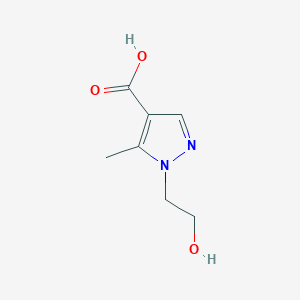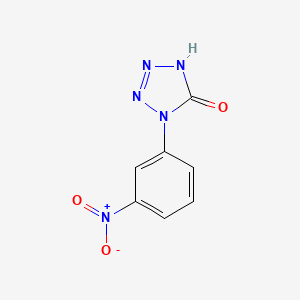
1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” belong to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific chemical reactions that “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties can be determined through experimental methods. The specific physical and chemical properties of “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are not provided in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
- Reactions with Hydroxylamines and Carbazates: The compound was involved in reactions with hydroxylamines and carbazates, leading to the formation of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N, N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and other derivatives. The structures of these newly synthesized compounds were confirmed through various spectroscopic methods, including 13 C-NMR, 1 H-NMR, and IR, as well as elemental analyses (Korkusuz & Yıldırım, 2010).
- Functionalization Reactions with Aminophenols: The compound underwent functionalization reactions with various aminophenol derivatives. The reaction led to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The structural confirmation of the products was done using 13C NMR, 1H NMR, IR, mass spectroscopy, and elemental analyses. Theoretical studies were also conducted to understand the reaction mechanism (Yıldırım & Kandemirli, 2006).
Structural and Theoretical Studies
- Theoretical Investigations: A detailed experimental and theoretical study was conducted on one of the biologically important derivatives, focusing on its characterization through various techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Density functional theory was used for geometry optimization, and time-dependent TD-DFT method was employed for studying the electronic transition within the molecule (Viveka et al., 2016).
- Computational Study: The synthesis and structural characterization of pyrazole derivatives were studied, and computational analyses were performed. The molecular structures were compared to density-functional-theory calculations, and the thermodynamic properties of certain reactions were also investigated (Shen et al., 2012).
Application in Dye Synthesis
- Heterocyclic Dyes: The compound was used as a coupling component to synthesize mono-/bi-heterocyclic dyes. The study revealed how the substituent effects on aromatic rings and the type of heterocyclic rings influence the λmax of these dyes. It also explored the tautomeric transformations of these dyes under different conditions (Tao et al., 2019).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include its toxicity, flammability, and environmental impact . The specific safety and hazards of “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are not specified in the sources I found.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(7(11)12)4-8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIFWXRFQVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
288251-52-5 |
Source


|
| Record name | 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)
![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2776008.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2776019.png)

